

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzoylacrylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Benzoylacrylic acid*

Cat. No.: *B145898*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylacrylic acid, with the systematic IUPAC name (2E)-4-oxo-4-phenylbut-2-enoic acid, is a versatile organic compound characterized by a benzoyl group attached to an acrylic acid moiety.^[1] This α,β -unsaturated keto acid serves as a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor for potential pharmaceutical agents.^{[2][3]} Its unique chemical structure, featuring a conjugated system, imparts specific reactivity and physicochemical properties that are of significant interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Benzoylacrylic acid**, complete with experimental protocols and spectral data analysis.

Physicochemical Properties

The key physicochemical properties of **3-Benzoylacrylic acid** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_8O_3$	[2]
Molecular Weight	176.17 g/mol	[2]
Appearance	White to light yellow or yellow-brown crystalline powder/needles.	[4] [5]
Melting Point	93-97 °C	[5] [6]
Boiling Point	Decomposes before boiling. A rough estimate is 267.77°C.	[4] [7]
Solubility	Insoluble in water. Soluble in organic solvents like ethanol and ether, and also in hot water.	[4] [6] [7]
pKa (Predicted)	3.43 ± 0.10	[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **3-Benzoylacrylic acid**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-**3-Benzoylacrylic acid** in $CDCl_3$ (400 MHz) shows distinct signals corresponding to the protons in the molecule. The olefinic protons of the acrylic acid moiety appear as doublets due to cis-coupling. The aromatic protons of the benzoyl group typically appear as multiplets in the downfield region.

Key Chemical Shifts (δ) in ppm:[\[7\]](#)

- 8.4 ppm (br s, 1H): Carboxylic acid proton (-COOH).
- 8.01-8.03 ppm (m, 2H): Aromatic protons ortho to the carbonyl group.

- 7.64 ppm (m, 1H): Aromatic proton para to the carbonyl group.
- 7.53 ppm (m, 2H): Aromatic protons meta to the carbonyl group.
- 6.90 ppm (d, $J=15.6$ Hz, 1H): Olefinic proton alpha to the carbonyl group.
- Assignment of the olefinic proton beta to the carbonyl group is also expected within the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Key Chemical Shifts (δ) in ppm:[8][9]

- ~172 ppm: Carboxylic acid carbonyl carbon (-COOH).
- ~160-165 ppm: Ketone carbonyl carbon (-C=O).
- ~115-140 ppm: Aromatic and olefinic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Benzoylacrylic acid** reveals characteristic absorption bands for its functional groups. The spectrum of the closely related 2-phenylacrylic acid shows a strong carbonyl stretch at 1706 cm^{-1} .[8] For **3-Benzoylacrylic acid**, the following characteristic peaks are expected:

- ~3300-2500 cm^{-1} (broad): O-H stretching of the carboxylic acid.
- ~1700-1680 cm^{-1} : C=O stretching of the α,β -unsaturated ketone.
- ~1680-1660 cm^{-1} : C=O stretching of the carboxylic acid.
- ~1640-1600 cm^{-1} : C=C stretching of the alkene and aromatic ring.
- ~1300-1200 cm^{-1} : C-O stretching of the carboxylic acid.

Mass Spectrometry

The mass spectrum of **3-Benzoylacrylic acid** shows a molecular ion peak ($[M]^+$) at m/z 176.

[10] Key fragmentation patterns include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

- m/z 176: Molecular ion $[C_{10}H_8O_3]^+$.
- m/z 105: $[C_6H_5CO]^+$, often the base peak, resulting from the cleavage of the bond between the benzoyl group and the acrylic acid moiety.
- m/z 77: $[C_6H_5]^+$, corresponding to the phenyl group.
- m/z 51: $[C_4H_3]^+$, a common fragment from the benzene ring.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of **3-Benzoylacrylic acid**.

Synthesis of 3-Benzoylacrylic Acid

A common method for the synthesis of β -benzoylacrylic acid involves the Friedel-Crafts acylation of benzene with maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Procedure:

- Dissolve maleic anhydride in dry, thiophene-free benzene in a three-necked round-bottomed flask equipped with a stirrer and a reflux condenser.
- Gradually add anhydrous aluminum chloride powder to the stirred solution. The addition should be controlled to maintain a moderate reflux of benzene.
- After the addition is complete, heat the mixture under reflux with stirring for approximately one hour.
- Cool the reaction mixture in an ice bath and hydrolyze it by the slow addition of water, followed by concentrated hydrochloric acid, while maintaining cooling and stirring.

- Transfer the hydrolyzed mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure.
- Transfer the molten residue to a beaker and allow it to solidify by cooling.
- Collect the solid by suction filtration and wash it with a solution of hydrochloric acid in water, followed by a final wash with water.
- The crude product can be further purified by recrystallization from benzene to yield light-yellow anhydrous β -benzoylacrylic acid.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus: Capillary melting point apparatus. Procedure:

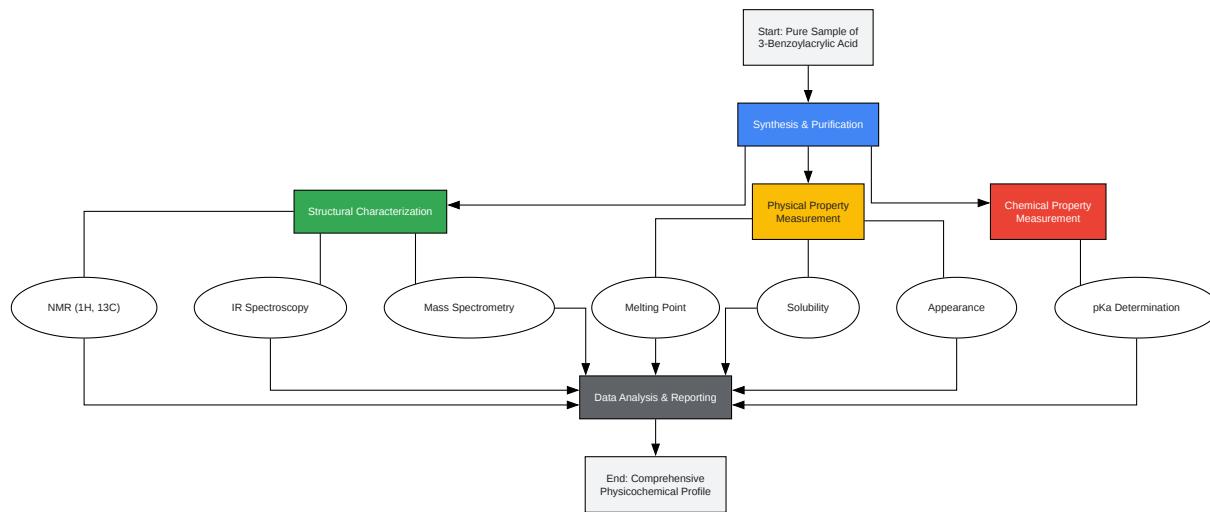
- Finely powder a small amount of dry **3-Benzoylacrylic acid**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the melting point apparatus.
- Heat the sample at a rate of 10-20 °C/min initially, and then slow down to 1-2 °C/min as the temperature approaches the expected melting point.
- Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting point range.

Solubility Determination (Qualitative)

Procedure:

- Add approximately 10-20 mg of **3-Benzoylacrylic acid** to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethanol).
- Vigorously shake the test tube for 1-2 minutes.

- Observe if the solid dissolves completely. If it dissolves, the compound is soluble. If some solid remains, it is sparingly soluble or insoluble.
- For temperature-dependent solubility, the mixture can be gently heated to observe any changes in solubility.


pKa Determination (Potentiometric Titration)

Procedure:

- Prepare a standard solution of **3-Benzoylacrylic acid** of known concentration in a suitable solvent mixture (e.g., water-ethanol).
- Calibrate a pH meter using standard buffer solutions.
- Titrate the **3-Benzoylacrylic acid** solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
- Record the pH of the solution after each addition of the titrant.
- Plot a titration curve of pH versus the volume of titrant added.
- The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the physicochemical characterization of an organic acid like **3-Benzoylacrylic acid**.

[Click to download full resolution via product page](#)

Physicochemical Characterization Workflow

This comprehensive guide provides essential physicochemical data and standardized experimental protocols for **3-Benzoylacrylic acid**, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Buy 3-Benzoylacrylic acid (EVT-317031) | 17812-07-6 [evitachem.com]
- 3. Benzoylacrylic acid | C10H8O3 | CID 676116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-BENZOYLACRYLIC ACID | 583-06-2 [chemicalbook.com]
- 5. 3-Benzoylacrylic acid | CAS 583-06-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 3-Benzoylacrylic acid, predominantly trans, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. trans-3-Benzoylacrylic acid(17812-07-6) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 3-BENZOYLACRYLIC ACID(583-06-2) 13C NMR [m.chemicalbook.com]
- 10. Benzoylacrylic acid [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 3-Benzoylacrylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145898#physicochemical-properties-of-3-benzoylacrylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com